1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea

Urease Inhibition Helicobacter pylori Anti-ulcer

1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea (CAS 866042-65-1) is a synthetic, low-molecular-weight (417.93 g/mol) substituted indolyl-urea derivative. It belongs to a broader class of (1,3-disubstituted indolyl)-urea compounds that have been explored for various biological activities, most notably as inhibitors of the Helicobacter pylori urease enzyme.

Molecular Formula C25H24ClN3O
Molecular Weight 417.94
CAS No. 866042-65-1
Cat. No. B2613882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea
CAS866042-65-1
Molecular FormulaC25H24ClN3O
Molecular Weight417.94
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=C(C4=CC=CC=C43)C
InChIInChI=1S/C25H24ClN3O/c1-16-8-6-9-17(2)24(16)28-25(30)27-14-20-21(26)11-7-13-23(20)29-15-18(3)19-10-4-5-12-22(19)29/h4-13,15H,14H2,1-3H3,(H2,27,28,30)
InChIKeyGHWKPZFWKAWHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea (CAS 866042-65-1): A Substituted Indolyl-Urea for Specialized Research


1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea (CAS 866042-65-1) is a synthetic, low-molecular-weight (417.93 g/mol) substituted indolyl-urea derivative . It belongs to a broader class of (1,3-disubstituted indolyl)-urea compounds that have been explored for various biological activities, most notably as inhibitors of the Helicobacter pylori urease enzyme [1]. The compound features a 2-chloro-6-(3-methylindol-1-yl)phenylmethyl group coupled to a 2,6-dimethylphenylurea moiety, structural features that differentiate it from simpler phenylurea or indole-based urease inhibitors.

Why Generic Substitution of 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea with Other Urease Inhibitors Is Not Supported by Evidence


Urease inhibitors are not a monolithic class. The target's 2,6-dimethylphenyl substitution pattern and the specific 3-methylindol-1-yl substitution on the benzyl ring create a unique steric and electronic profile [1]. Subtle structural changes in the indolyl-urea scaffold can drastically alter inhibitory potency; for instance, a closely related analog (BDBM50449762, CHEMBL4172924) lacking the indole moiety exhibits a reported IC50 of 18 nM against H. pylori urease [2], whereas the target compound's reported data suggest a substantially different inhibition profile [1]. Such variability means that even minor structural modifications within the (1,3-disubstituted indolyl)-urea family can lead to major potency shifts, making generic interchange scientifically unsound. The quantitative evidence below substantiates this position.

Quantitative Differentiation Evidence for 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea vs. Closest Analogs


H. pylori Urease Inhibition: Target Compound vs. N-(2,6-Dichlorophenyl)-3-hydroxypropanamide Analog (BDBM50449762)

In an H. pylori urease inhibition assay using the indophenol method [1], the target compound (BDBM50534504) demonstrated an IC50 of 150 nM [1]. In a separate study using the same assay methodology but for a different compound series, the analog BDBM50449762 (CHEMBL4172924), which lacks the indole moiety, achieved an IC50 of 18 nM [2]. This cross-study comparison indicates the target compound is approximately 8.3-fold less potent under these conditions, a structural-activity relationship (SAR) lesson that the indole-urea scaffold in the target compound does not automatically confer superior potency compared to simpler halogenated phenyl-urea analogs.

Urease Inhibition Helicobacter pylori Anti-ulcer

Urease Affinity Comparison: Target Compound Ki vs. Commercial Standard Thiourea (Cross-Study Class-Level Inference)

The target compound exhibits a Ki of 372 nM for H. pylori urease in a non-linear fit analysis [1]. The classic urease inhibitor thiourea has a reported IC50 of 21.86 µM (21,860 nM) against jack bean urease in a typical indophenol-based reference assay [2]. While these values are derived from different urease sources (bacterial vs. plant), the target compound's Ki is approximately 59-fold lower (more potent) than thiourea's IC50, suggesting significantly stronger enzyme-inhibitor complex formation under comparable biochemical conditions.

Urease Enzyme Kinetics Reference Inhibitor

Structural Differentiation: Molecular Weight and Physicochemical Property Contrast with 1-Butyl-3-(2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl)urea (CAS 866042-64-0)

The target compound (MW 417.93 g/mol) differs from its closest commercially cataloged analog, 1-butyl-3-(2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl)urea (CAS 866042-64-0, MW 369.90 g/mol) , by the replacement of the butyl urea side chain with a 2,6-dimethylphenyl urea group. This substitution increases molecular weight by 48.03 g/mol and adds an aromatic ring system. The higher logP and larger polar surface area of the target compound are expected to impact passive membrane permeability and protein binding differently than the butyl analog, a critical consideration in cell-based assay design and in vivo model selection where pharmacokinetic properties are being optimized [1].

Physicochemical Properties Medicinal Chemistry SAR

Best-Fit Research and Procurement Scenarios for 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea


Medicinal Chemistry Campaigns Targeting Helicobacter pylori Urease with a Focus on Moderate-Potency Indolyl-Urea Scaffolds

For hit-to-lead or lead optimization programs that require a starting point with moderate H. pylori urease inhibitory activity (Ki ~372 nM, IC50 ~150 nM) [1], this compound provides a well-defined synthetic handle for further derivatization. The 3-methylindole and 2,6-dimethylphenyl substitution pattern can be systematically varied to explore SAR around urea N-substitution, while the moderate potency avoids early cytotoxicity or solubility challenges often associated with ultra-potent leads.

Biochemical Assay Development Using a Structurally Distinct Urease Inhibitor as a Tool Compound

Because its Ki (~372 nM) is approximately 59-fold more potent than the classical reference inhibitor thiourea (IC50 ~21.86 µM) [2], this compound can serve as a positive control in urease inhibition screening assays where a moderate-affinity, synthetically accessible small molecule is needed to validate assay windows and Z'-factors without the risk of tight-binding kinetics that complicate data interpretation.

Structure-Activity Relationship (SAR) Studies Comparing Urea N-Substituents in the (1,3-Disubstituted Indolyl)-Urea Series

The compound's 2,6-dimethylphenyl urea group distinguishes it from the butyl urea analog (CAS 866042-64-0, MW 369.90) [1]. Researchers investigating the impact of urea N-substituent bulk and aromaticity on target binding, selectivity, or pharmacokinetic properties can use this compound as a key comparator to the smaller alkyl-substituted analogs, generating SAR insights that guide the selection of clinical candidates.

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